molecular formula C26H24FN3O2 B6547896 N-(4-butylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946331-44-8

N-(4-butylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B6547896
CAS No.: 946331-44-8
M. Wt: 429.5 g/mol
InChI Key: WELBNXLVFAIVMJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core substituted with a carboxamide group. Key structural features include:

  • N-(4-butylphenyl) group: A lipophilic substituent that enhances membrane permeability.
  • 2-oxo-1,2-dihydro-1,8-naphthyridine core: A planar heterocyclic system that facilitates π-π stacking interactions.

Properties

IUPAC Name

N-(4-butylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2/c1-2-3-5-18-9-13-22(14-10-18)29-25(31)23-16-20-6-4-15-28-24(20)30(26(23)32)17-19-7-11-21(27)12-8-19/h4,6-16H,2-3,5,17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELBNXLVFAIVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity based on current research findings, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound belongs to the naphthyridine class of compounds, characterized by a fused bicyclic structure that includes nitrogen atoms. Its unique structure allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism .
  • Receptor Binding : It exhibits binding affinity for certain receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthyridine derivatives. The compound has been evaluated against various cancer cell lines:

Cell Line Inhibition (%) IC50 (µM) Reference
HT29 (Colon Cancer)6515
DU145 (Prostate Cancer)7012

These results suggest that the compound may act as a promising lead in cancer therapy by inducing apoptosis in cancer cells.

Antibacterial Activity

In addition to anticancer properties, naphthyridine derivatives have also been investigated for antibacterial activity. A study demonstrated that certain derivatives exhibited significant activity against Gram-negative bacteria such as Escherichia coli:

Compound Activity Dose (mg/kg) Reference
Ethyl ester derivativeProtective effect200
Butyl ester derivativeProtective effect400

These findings indicate a potential for developing new antibacterial agents from this class of compounds.

Case Studies

Several case studies have been documented that explore the biological activity of similar compounds:

  • Study on MAO Inhibition : A series of naphthyridine derivatives were screened for MAO inhibition. The results indicated that certain modifications enhanced binding affinity and selectivity towards MAO-B over MAO-A, suggesting a pathway for developing selective antidepressants .
  • Anticancer Mechanisms : In vitro studies demonstrated that naphthyridine derivatives could induce cell cycle arrest and apoptosis in cancer cells through the activation of caspase pathways. This was particularly evident in studies involving HT29 and DU145 cell lines .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound Name Activity Type Key Findings
1-[(4-chlorophenyl)methyl]-N-(4-butylphenyl)AnticancerModerate activity against various cancer cell lines
1-(4-bromophenyl)-N-(4-butylphenyl)-2-oxoAntibacterialEffective against Gram-positive bacteria

These comparisons highlight the influence of substituents on the biological activity of naphthyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Studies have indicated that naphthyridine derivatives exhibit significant anticancer properties. For example, compounds similar to N-(4-butylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.
    • A notable study demonstrated that naphthyridine derivatives could induce apoptosis in cancer cells by modulating multiple signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Properties
    • The compound has shown promising antimicrobial activity against various pathogens. Research indicates that naphthyridine derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
    • In vitro studies have revealed that these compounds disrupt bacterial cell membranes and interfere with metabolic processes, leading to cell death .
  • Cystic Fibrosis Treatment
    • Recent investigations into related compounds have identified their potential as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators. This compound may contribute to enhancing the function of defective CFTR proteins in cystic fibrosis patients .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various naphthyridine derivatives. The results showed that certain modifications to the naphthyridine structure enhanced cytotoxicity against breast cancer cells by up to 70% compared to control groups. The mechanism involved the activation of apoptosis pathways and inhibition of cell cycle progression .

Case Study 2: Antimicrobial Efficacy

In a recent antimicrobial screening project, several naphthyridine derivatives were tested against Gram-positive and Gram-negative bacteria. Among them, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 20 µg/mL .

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The following analogues highlight key structural differences:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Spectral Features
1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide - 4-Chlorobenzyl
- 4-Chlorophenyl
C₂₂H₁₅Cl₂N₃O₂ 424.28 66 193–195 IR: 1686 cm⁻¹ (C=O keto), 1651 cm⁻¹ (C=O amide)
1-(4-Fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide - 4-Fluorobenzyl
- 2-Methoxyphenyl
C₂₃H₁₈FN₃O₃ 403.41 N/A N/A ChemSpider ID: 5936950
N-[(4-Chlorophenyl)methyl]-1-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide - 4-Chlorophenylmethyl
- 3-Fluorophenyl
- 4-Hydroxy
C₂₃H₁₇ClFN₃O₃ 462.86 N/A N/A N/A
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide - Adamantyl
- Pentyl
C₂₆H₃₅N₃O₂ 421.58 25 N/A LC-MS: m/z 422 (MH⁺)
Key Observations:

Substituent Effects on Lipophilicity: The 4-butylphenyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., 4-chlorophenyl in or 2-methoxyphenyl in ). This could improve cellular uptake but reduce aqueous solubility. 66% in ).

Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (target compound and ) provides moderate electronegativity, balancing electronic effects and metabolic stability. Methoxy () is electron-donating, which may alter π-electron density in the aromatic system.

Hydrogen-Bonding and Solubility :

  • The 4-hydroxy group in introduces hydrogen-bonding capacity, improving solubility but possibly reducing metabolic stability compared to the target compound’s 2-oxo group.

Potential Structure-Activity Relationships (SAR)

  • Lipophilicity and Bioavailability :
    • The 4-butylphenyl group may prolong half-life compared to shorter-chain substituents (e.g., pentyl in ).
  • Substituent Position :
    • 4-Fluorobenzyl (target) vs. 3-fluorophenyl (): Positional isomerism could influence target binding.
  • Core Modifications :
    • The 4-oxo group in vs. 2-oxo in the target compound alters hydrogen-bonding patterns and tautomerism.

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